molecular formula C13H17NO3S B2497971 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid CAS No. 2752-40-1

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid

Cat. No.: B2497971
CAS No.: 2752-40-1
M. Wt: 267.34
InChI Key: OZQCZEAFOVHVSC-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid is an organic compound that features a unique combination of functional groups, including a methylsulfanyl group, a phenylacetamido group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the acylation of 2-phenylacetic acid to form 2-phenylacetamide. This intermediate is then subjected to a series of reactions, including alkylation with methylsulfanyl butanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylacetamido group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The phenylacetamido group may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)-2-(2-phenylacetamido)pentanoic acid
  • 4-(Methylsulfanyl)-2-(2-phenylacetamido)hexanoic acid
  • 4-(Methylsulfanyl)-2-(2-phenylacetamido)heptanoic acid

Uniqueness

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Compared to its analogs with longer carbon chains, it may exhibit different solubility, reactivity, and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-18-8-7-11(13(16)17)14-12(15)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQCZEAFOVHVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-40-1
Record name 4-(methylsulfanyl)-2-(2-phenylacetamido)butanoic acid
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